Boc-beta,beta-diMe-Phe-OH*DCHA (rac)
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Description
Boc-beta,beta-diMe-Phe-OH*DCHA (rac) is a chemical compound with the CAS number 144643-84-5 . Its chemical name is N-alpha-t-Butyloxycarbonyl-beta,beta-dimethyl-phenylalanine (rac.) dicyclohexylamine salt . It is also known by other synonyms such as 2- (tert-butoxycarbonylamino)-3-methyl-3-phenylbutanoic acid DCHA salt, (R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid DCHA salt, and (R,S)-Boc-beta,beta-dimethyl-phenylalanine dicyclohexylamine . Beta,beta-Dimethylation of amino acids, like in this compound, stabilizes appropriate peptides towards digestion by proteases .
Molecular Structure Analysis
The molecular formula of Boc-beta,beta-diMe-Phe-OH*DCHA (rac) is C28H46N2O4 . It has a molecular weight of 474.7 g/mol . The SMILES representation of the molecule isCC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
. Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-beta,beta-diMe-Phe-OH*DCHA (rac) include its molecular formula C28H46N2O4 and molecular weight 474.7 g/mol . More detailed physical and chemical properties are not available in the search results.Safety and Hazards
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.C12H23N/c1-15(2,3)21-14(20)17-12(13(18)19)16(4,5)11-9-7-6-8-10-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-10,12H,1-5H3,(H,17,20)(H,18,19);11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRQGHNXMROJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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